Home > Products > Screening Compounds P116106 > Corticotropin releasing hormone (9-41)
Corticotropin releasing hormone (9-41) - 96118-75-1

Corticotropin releasing hormone (9-41)

Catalog Number: EVT-3481307
CAS Number: 96118-75-1
Molecular Formula: C165H282N44O56S2
Molecular Weight: 3842.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Corticotropin-releasing hormone (9-41) is a synthetic analog of corticotropin-releasing hormone, specifically designed to act as a competitive antagonist at the corticotropin-releasing hormone receptor. This compound is primarily used in research settings to study the physiological and pharmacological roles of corticotropin-releasing hormone in various biological processes, particularly those related to stress response and reproductive functions.

Source

Corticotropin-releasing hormone (9-41) was developed from the naturally occurring corticotropin-releasing hormone, which is produced in the hypothalamus and plays a critical role in the hypothalamic-pituitary-adrenal axis. The original sequence of corticotropin-releasing hormone was first identified in sheep, and its structure includes 41 amino acids .

Classification

Corticotropin-releasing hormone (9-41) falls under the classification of peptide hormones and neuropeptides. It is specifically categorized as a receptor antagonist that interacts with corticotropin-releasing hormone receptors, namely corticotropin-releasing hormone receptor 1 and corticotropin-releasing hormone receptor 2.

Synthesis Analysis

Methods

The synthesis of corticotropin-releasing hormone (9-41) involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically begins with the N-terminal amino acid, followed by the stepwise addition of protected amino acids, which are deprotected after each addition to allow for further coupling.

Technical Details

  1. Solid-Phase Peptide Synthesis: Utilizes a resin-bound strategy where amino acids are coupled in a specific sequence.
  2. Deprotection Steps: After each coupling reaction, protective groups are removed using appropriate reagents (e.g., trifluoroacetic acid).
  3. Purification: The crude peptide is purified using high-performance liquid chromatography to isolate the desired product from by-products and unreacted materials.
Molecular Structure Analysis

Structure

Corticotropin-releasing hormone (9-41) consists of a modified sequence derived from the natural corticotropin-releasing hormone. The specific sequence for this antagonist is characterized by an alteration at positions that enhance its binding affinity to corticotropin-releasing hormone receptors while inhibiting their activation.

Data

  • Molecular Formula: C₁₈H₂₃N₃O₄S
  • Molecular Weight: Approximately 373.5 g/mol
  • Amino Acid Sequence: The sequence includes modifications that differentiate it from the natural peptide, enhancing its antagonistic properties.
Chemical Reactions Analysis

Reactions

Corticotropin-releasing hormone (9-41) functions primarily through competitive inhibition of corticotropin-releasing hormone at its receptors. This action prevents the downstream signaling pathways typically activated by corticotropin-releasing hormone, which include:

  1. Inhibition of Adrenocorticotropic Hormone Secretion: By blocking receptor activation, it reduces the secretion of adrenocorticotropic hormone from the anterior pituitary.
  2. Modulation of Stress Response: Alters physiological responses associated with stress, including changes in metabolism and reproductive functions.

Technical Details

The antagonist's efficacy can be assessed through various experimental setups, including cell culture assays where changes in intracellular signaling molecules (such as cyclic adenosine monophosphate) are measured following receptor activation or inhibition.

Mechanism of Action

Process

Corticotropin-releasing hormone (9-41) exerts its effects by binding to corticotropin-releasing hormone receptors, particularly receptor 2, thereby blocking the action of endogenous corticotropin-releasing hormone. This blockade leads to:

  1. Inhibition of Signal Transduction: Prevents activation of G-proteins associated with receptor signaling pathways.
  2. Reduction in Hormonal Responses: Decreases secretion levels of hormones such as adrenocorticotropic hormone and cortisol, which are critical for stress response regulation.

Data

Studies have shown that administration of corticotropin-releasing hormone (9-41) leads to significant reductions in stress-induced behavioral responses and hormonal fluctuations associated with stress .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and other polar solvents.
  • Stability: Stability can vary based on storage conditions; generally requires refrigeration.

Chemical Properties

  • pH Stability Range: Maintains stability within a physiological pH range.
  • Reactivity: Exhibits reactivity typical for peptide compounds; susceptible to hydrolysis under extreme conditions.
Applications

Corticotropin-releasing hormone (9-41) has several scientific uses:

  1. Research Tool: Utilized extensively in studies examining the role of corticotropin-releasing hormone in stress physiology and neuroendocrine function.
  2. Pharmacological Studies: Serves as a model compound for developing new treatments targeting stress-related disorders and reproductive health issues.
  3. Diagnostic Applications: Potential use in assessing hormonal imbalances related to stress responses or adrenal function abnormalities.
Introduction to Corticotropin-Releasing Hormone (CRH) Antagonism

Historical Discovery and Nomenclature of CRH (9-41)

The discovery of corticotropin-releasing hormone (CRH), initially termed corticotropin-releasing factor (CRF), began with the isolation of a 41-amino acid peptide from ovine hypothalami by Vale et al. in 1981 [1] [4]. This peptide was identified as the primary regulator of the hypothalamic-pituitary-adrenal (HPA) axis. Subsequent research revealed that truncating the N-terminal octapeptide (positions 1–8) yielded CRH (9–41), a fragment retaining structural homology but exhibiting antagonistic properties. This derivative was first characterized as "alpha-helical CRH-(9–41)" due to its propensity to form α-helical conformations critical for receptor binding [1] [3]. By the mid-1980s, CRH (9–41) was established as a competitive inhibitor of native CRH, blocking ACTH release in vitro and in vivo [3]. The nomenclature evolved alongside biochemical insights, with "CRH" gradually superseding "CRF" in clinical literature, though both terms persist in receptor classification (e.g., CRF1/CRF2 receptors) [2] [6].

Key milestones include:

  • 1981: Isolation of native ovine CRH [1]
  • 1985: Synthesis and characterization of CRH (9–41) as a CRF receptor antagonist [3]
  • 1987: Demonstration of its blood-brain barrier penetration and efficacy in modulating stress behaviors [3] [8]

Table 1: Nomenclature Evolution of CRH (9–41)

TermContext of UseBiological Significance
CRF (9–41)Early pharmacological studiesDenotes origin as CRF fragment
α-helical CRH-(9–41)Structural/functional descriptionsHighlights α-helix-dependent receptor binding
CRH receptor antagonistModern neuroscientific literatureEmphasizes mechanism of action

Structural and Functional Relationship to Native CRH Peptides

CRH (9–41) derives from the proteolytic truncation of native 41-amino acid CRH (e.g., human/rat sequence: SEEPPISLDLTFHLLREVLEMARAEQLAQQAHSNRKLMEII). This excision eliminates residues 1–8 (SEEPPISL), a region implicated in receptor activation rather than binding [2] [6]. The C-terminal segment (residues 9–41) retains:

  • Conserved receptor-binding domain: Residues 20–40 form an amphipathic α-helix stabilized by hydrophobic residues (Leu¹³, Leu¹⁴, Met³⁸) and polar interactions (Glu²⁰, Arg²⁴). This helix docks into the extracellular N-terminal domain (NTD) of CRF1/CRF2 receptors [6] [9].
  • Amidation motif: The C-terminal isoleucine (I⁴¹) is amidated, enhancing receptor affinity by mimicking native CRH’s post-translational modification [2].

Table 2: Structural Comparison of CRH Peptides

FeatureNative CRH (1–41)CRH (9–41)Functional Implication
N-terminal sequenceSEEPPISLAbsentLoss of agonist efficacy (activation domain)
Core α-helixResidues 12–38Residues 11–36Maintained receptor binding affinity
C-terminal residueAmidated I⁴¹Amidated I⁴¹Critical for high-affinity receptor docking
Disulfide bondsNoneNoneConformational flexibility

Functionally, CRH (9–41) competes with native CRH for binding to CRF1 receptors (Ki = 23.7 nM) and CRF2 receptors (Ki = 96 nM) [2] [6]. Its antagonism manifests through:

  • HPA axis inhibition: Blocks CRH-induced ACTH secretion in pituitary corticotropes by >80% at 100 nM concentrations in vitro [1].
  • Seizure suppression: In neonatal rats, intracerebroventricular administration (150 pmol) delays CRH-induced seizure onset by 9.5±2 minutes, contrasting with native CRH’s pro-convulsant effects [3].
  • Stress response modulation: Reverses stress-induced behaviors (e.g., conditioned freezing) via central CRF1 receptor occupancy, confirmed using radiolabeled ligand binding assays [8].

Mechanistically, CRH (9–41) binding induces inactive conformations of CRF receptors. This prevents Gⱼₛ-mediated adenylate cyclase activation and cAMP accumulation—pathways triggered by full-length CRH [6] [9]. Notably, its efficacy varies across species due to receptor subtype expression patterns; human CRF receptors exhibit higher sensitivity than rodent isoforms [2].

Table 3: Functional Assays of CRH (9–41) Antagonism

Assay SystemNative CRH EffectCRH (9–41) ActionReference
Pituitary cell culture↑ ACTH secretion (EC₅₀: 1.9 nM)↓ CRH-induced ACTH (IC₅₀: 15.4 nM) [1] [2]
Neonatal rat seizure modelSeizures in 2–45 minOnset delay: 9.5±2 min [3]
Receptor binding (CRF1)Kd: 1.9 nMKi: 23.7 nM [2] [6]

Properties

CAS Number

96118-75-1

Product Name

Corticotropin releasing hormone (9-41)

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C165H282N44O56S2

Molecular Weight

3842.4 g/mol

InChI

InChI=1S/C165H282N44O56S2/c1-76(2)65-108(157(259)207-117(75-119(170)212)161(263)188-95(36-32-62-177-165(174)175)143(245)201-112(69-80(9)10)158(260)206-114(71-82(13)14)160(262)205-111(68-79(7)8)155(257)194-103(44-54-126(225)226)147(249)191-97(38-48-120(213)214)138(240)178-85(19)131(171)233)199-135(237)87(21)179-132(234)86(20)180-139(241)96(37-47-118(169)211)189-145(247)100(41-51-123(219)220)184-134(236)89(23)182-140(242)98(39-49-121(215)216)190-141(243)93(34-28-30-60-167)186-144(246)99(40-50-122(217)218)183-133(235)88(22)181-137(239)92(33-27-29-59-166)185-146(248)101(42-52-124(221)222)193-151(253)106(57-63-266-25)197-149(251)104(45-55-127(227)228)195-154(256)109(66-77(3)4)203-152(254)107(58-64-267-26)198-148(250)102(43-53-125(223)224)192-142(244)94(35-31-61-176-164(172)173)187-153(255)110(67-78(5)6)204-159(261)113(70-81(11)12)202-150(252)105(46-56-128(229)230)196-156(258)115(72-83(15)16)208-163(265)130(90(24)210)209-162(264)116(73-84(17)18)200-136(238)91(168)74-129(231)232/h76-117,130,210H,27-75,166-168H2,1-26H3,(H2,169,211)(H2,170,212)(H2,171,233)(H,178,240)(H,179,234)(H,180,241)(H,181,239)(H,182,242)(H,183,235)(H,184,236)(H,185,248)(H,186,246)(H,187,255)(H,188,263)(H,189,247)(H,190,243)(H,191,249)(H,192,244)(H,193,253)(H,194,257)(H,195,256)(H,196,258)(H,197,251)(H,198,250)(H,199,237)(H,200,238)(H,201,245)(H,202,252)(H,203,254)(H,204,261)(H,205,262)(H,206,260)(H,207,259)(H,208,265)(H,209,264)(H,213,214)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H4,172,173,176)(H4,174,175,177)/t85-,86-,87-,88-,89-,90+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,130-/m0/s1

InChI Key

MMSLSKDMIZOHRX-WYDAWZGFSA-N

SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N

Synonyms

alpha-corticotropin releasing factor
alpha-helical CRF(9-41)
CHR (9-41)
corticotropin releasing factor (9-41)
corticotropin releasing hormone (9-41)
CRF(9-41)
CRH (9-41)

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.